4,6-Dimethoxypyrimidin-2(1H)-one
Overview
Description
4,6-Dimethoxypyrimidin-2(1H)-one is a heterocyclic organic compound with the molecular formula C6H8N2O3 It is a derivative of pyrimidine, characterized by the presence of two methoxy groups at the 4 and 6 positions and a keto group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethoxypyrimidin-2(1H)-one typically involves the reaction of 2-chloro-4,6-dimethoxypyrimidine with sodium methoxide. The reaction is carried out in methanol as a solvent, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the reaction can be optimized by adjusting the concentration of reagents and the reaction temperature.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dimethoxypyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst such as sodium tungstate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium methoxide or other nucleophiles in methanol.
Major Products:
Oxidation: this compound sulfoxide or sulfone.
Reduction: 4,6-Dimethoxypyrimidin-2(1H)-ol.
Substitution: Various substituted pyrimidinones depending on the nucleophile used.
Scientific Research Applications
4,6-Dimethoxypyrimidin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of agrochemicals, such as herbicides and pesticides.
Mechanism of Action
The mechanism of action of 4,6-Dimethoxypyrimidin-2(1H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
- 2-Amino-4,6-dimethoxypyrimidine
- 4,6-Dimethoxy-2-methylthiopyrimidine
- 4,6-Dimethoxy-2-aminopyrimidine
Comparison: 4,6-Dimethoxypyrimidin-2(1H)-one is unique due to the presence of the keto group at the 2 position, which imparts distinct chemical reactivity compared to its analogs. The methoxy groups at the 4 and 6 positions also contribute to its unique electronic properties, making it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
4,6-dimethoxy-1H-pyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-10-4-3-5(11-2)8-6(9)7-4/h3H,1-2H3,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHHLJFHCUVHRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=O)N1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60551043 | |
Record name | 4,6-Dimethoxypyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60551043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13223-26-2 | |
Record name | 4,6-Dimethoxy-2-hydroxypyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13223-26-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Dimethoxypyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60551043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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